2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring, which are known for their biological activity and potential therapeutic applications.
Mechanism of Action
Mode of Action
It is known that similar compounds often show significant pharmacological activity .
Biochemical Pathways
Similar compounds have been reported to inhibit a wide range of enzymes and have antioxidative and antibacterial properties .
Result of Action
Similar compounds have been reported to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-(pyrrolidin-1-yl)pyrimidine-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)benzamide
Uniqueness
2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)17(22)19-12-15-18-9-8-16(20-15)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZORRXUJBFCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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